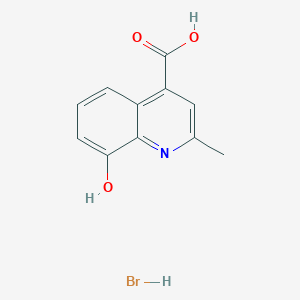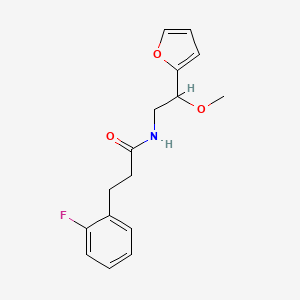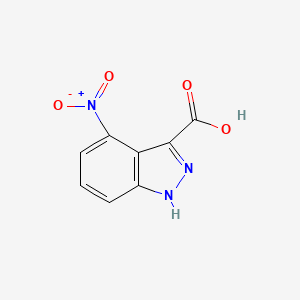
4-benzoyl-N'-phenyl-1H-pyrrole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzoyl-N'-phenyl-1H-pyrrole-2-carbohydrazide (4-BPCH) is an organic compound that has recently gained attention due to its potential applications in a variety of fields, including materials science, drug discovery, and biochemistry. 4-BPCH is an aromatic heterocyclic compound that contains a pyrrole ring, a benzoyl group, and a phenyl group. It is a white, crystalline solid with a melting point of 225-230 °C. In recent years, 4-BPCH has been studied for its potential as a drug candidate, as well as for its use as a reagent in organic synthesis.
Scientific Research Applications
Antioxidant and Anti-inflammatory Activity
Research into the synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which are structurally related to 4-benzoyl-N'-phenyl-1H-pyrrole-2-carbohydrazide, has shown significant antioxidant and anti-inflammatory activities. These compounds were evaluated for their antioxidant potency using various methods, with some showing potent activity. Additionally, anti-inflammatory activity screening highlighted significant activity compared to standard drugs like diclofenac sodium (Sudha et al., 2021).
Antimicrobial Evaluation
A novel series of compounds, specifically 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles, have been synthesized and characterized, with some showing potent antimicrobial activity. These compounds, including derivatives of N'-benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide, were evaluated against a range of bacteria and fungi, demonstrating the potential for antimicrobial agent development (Ningaiah et al., 2014).
Catalysis in Organic Synthesis
Pyrrole-2-carbohydrazides have been identified as novel and efficient ligands for Cu-catalyzed amination of aryl halides with amines in pure water, demonstrating high yields. This suggests their utility in facilitating environmentally friendly reactions in organic synthesis, highlighting the role of such compounds in advancing green chemistry practices (Xie et al., 2010).
Spectroscopy and Quantum Chemical Analysis
The synthesis and detailed spectroscopic analysis of Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound related to this compound, provided insights into its structural and electronic properties. The study utilized FT-IR, NMR, UV-Vis spectroscopy, and quantum chemical calculations to elucidate the compound's characteristics, indicating its potential for further application in chemical research (Singh et al., 2013).
properties
IUPAC Name |
4-benzoyl-N'-phenyl-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(13-7-3-1-4-8-13)14-11-16(19-12-14)18(23)21-20-15-9-5-2-6-10-15/h1-12,19-20H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKGHWIBBPZTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

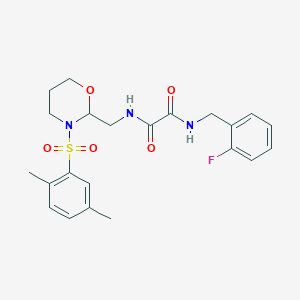
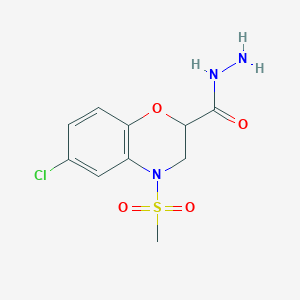
![2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2627062.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2627066.png)

![3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2627068.png)
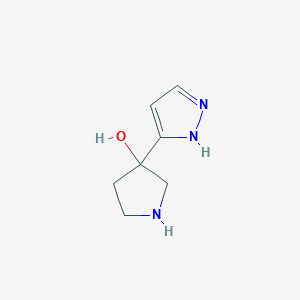


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide](/img/structure/B2627078.png)
